molecular formula C11H13F3N2O2 B15339569 4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide

4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide

Cat. No.: B15339569
M. Wt: 262.23 g/mol
InChI Key: OZZZMWSVGFXNTP-UHFFFAOYSA-N
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Description

4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide is a chemical compound with a complex structure that includes an amino group, a hydroxyethyl group, a methyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Protection of the Amino Group: The amino group on the benzene ring is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Hydroxyethylation: The hydroxyethyl group is introduced by reacting the intermediate with ethylene oxide or a similar reagent.

    Deprotection and Methylation: The protecting group is removed, and the amino group is methylated using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative reagents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological interactions.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    Pathway Modulation: Affecting various biochemical pathways by interacting with key molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(2-hydroxyethyl)benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide:

    4-amino-N-methyl-3-(trifluoromethyl)benzamide: Lacks the hydroxyethyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of all three functional groups (amino, hydroxyethyl, and trifluoromethyl) on the benzamide core. This combination of groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

4-amino-N-(2-hydroxyethyl)-N-methyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H13F3N2O2/c1-16(4-5-17)10(18)7-2-3-9(15)8(6-7)11(12,13)14/h2-3,6,17H,4-5,15H2,1H3

InChI Key

OZZZMWSVGFXNTP-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)C1=CC(=C(C=C1)N)C(F)(F)F

Origin of Product

United States

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